molecular formula C4H3BrClNO B14111494 5-Bromo-4-chloro-3-methyl-1,2-oxazole CAS No. 90288-64-5

5-Bromo-4-chloro-3-methyl-1,2-oxazole

Cat. No.: B14111494
CAS No.: 90288-64-5
M. Wt: 196.43 g/mol
InChI Key: YHDVOWKXURBDDX-UHFFFAOYSA-N
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Description

5-Bromo-4-chloro-3-methylisoxazole is a halogenated isoxazole derivative. Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom at adjacent positions. The presence of bromine and chlorine atoms in the isoxazole ring makes 5-Bromo-4-chloro-3-methylisoxazole a valuable compound in organic synthesis and medicinal chemistry due to its unique reactivity and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-4-chloro-3-methylisoxazole can be achieved through various methods. One common approach involves the halogenation of isoxazol-5-ones with phosphorus(V) oxohalides in the presence of an organic base such as triethylamine. This method typically yields 5-bromo(chloro)isoxazoles in moderate to high yields .

Industrial Production Methods: Industrial production of 5-Bromo-4-chloro-3-methylisoxazole often involves large-scale halogenation reactions using efficient and cost-effective reagents. The use of metal-free synthetic routes has also been explored to minimize environmental impact and reduce production costs .

Chemical Reactions Analysis

Types of Reactions: 5-Bromo-4-chloro-3-methylisoxazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Mechanism of Action

The mechanism of action of 5-Bromo-4-chloro-3-methylisoxazole involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of various enzymes and receptors, depending on its structural modifications. The presence of halogen atoms enhances its binding affinity to biological targets, leading to its potential therapeutic effects .

Comparison with Similar Compounds

  • 5-Bromo-3-methylisoxazole
  • 4-Chloro-3-methylisoxazole
  • 5-Chloro-3-methylisoxazole

Comparison: 5-Bromo-4-chloro-3-methylisoxazole is unique due to the presence of both bromine and chlorine atoms in the isoxazole ring. This dual halogenation enhances its reactivity and potential biological activities compared to its mono-halogenated counterparts .

Properties

CAS No.

90288-64-5

Molecular Formula

C4H3BrClNO

Molecular Weight

196.43 g/mol

IUPAC Name

5-bromo-4-chloro-3-methyl-1,2-oxazole

InChI

InChI=1S/C4H3BrClNO/c1-2-3(6)4(5)8-7-2/h1H3

InChI Key

YHDVOWKXURBDDX-UHFFFAOYSA-N

Canonical SMILES

CC1=NOC(=C1Cl)Br

Origin of Product

United States

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